2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide
Description
2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with chloro and methyl groups at the 4- and 2-positions, respectively, and a 2-hydroxyethylamino moiety attached to the acetamide nitrogen. For instance, derivatives of substituted phenoxy acetamides are frequently studied for their biological activities, including ion channel modulation (e.g., TMEM16A inhibition ) and auxin-like plant growth regulation . The 2-hydroxyethyl group may confer distinct solubility or hydrogen-bonding properties, influencing pharmacokinetics or target specificity compared to analogs with bulkier or more lipophilic substituents.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-8-6-9(12)2-3-10(8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIVFRLGWBAESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973674 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7462-18-2, 5809-83-6 | |
| Record name | NSC404173 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 4-Chloro-2-Methylphenoxyacetic Acid
This intermediate is prepared through the chlorination of 2-methylphenol (o-cresol) followed by condensation with chloroacetic acid. The patent EP0539462A1 describes a chlorination method using hypochlorous acid (HOCl) generated in situ from alkali metal hypochlorites (e.g., NaClO) and hydrochloric acid. Key parameters include:
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Temperature : Maintained at 0–50°C to prevent over-chlorination.
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pH : Controlled below 10 to maximize HOCl availability while minimizing hydrolysis.
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Catalysts : Amides of aminosubstituted alkanoic acids (e.g., N,N-dimethylaminoacetic acid amide) enhance regioselectivity, achieving a 15.6:1 ratio of 4-chloro to 6-chloro byproducts.
The reaction proceeds as:
Subsequent condensation with chloroacetic acid under alkaline conditions yields 4-chloro-2-methylphenoxyacetic acid.
Step 2: Amidation with 2-Aminoethanol
The acid intermediate reacts with 2-aminoethanol in a nucleophilic acyl substitution reaction. Conditions include:
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Solvent : Ethanol or methanol, facilitating miscibility.
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Catalyst : Sulfuric acid or p-toluenesulfonic acid, accelerating amide bond formation.
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Stoichiometry : Equimolar ratios prevent oligomerization.
The reaction is summarized as:
Industrial Production Methods
Large-scale synthesis employs continuous flow reactors and automated systems to optimize efficiency. Key industrial adaptations include:
Table 1: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst Loading | 0.5–1% w/w | 0.2–5% w/w |
| Yield | 70–80% | 85–90% |
| Byproduct Management | Solvent extraction | In-line distillation/recycling |
Industrial processes integrate waste recovery; for example, sulfur dioxide byproducts are recycled to regenerate chlorinating agents.
Catalysts and Reaction Conditions
Catalysts critically influence yield and selectivity:
Table 2: Catalyst Performance in Chlorination
| Catalyst | 4-Chloro:6-Chloro Ratio | Yield (%) |
|---|---|---|
| N,N-Dimethylaminoacetic acid amide | 15.6:1 | 90.8 |
| Tetramethylenediamine | 10.2:1 | 82.3 |
| None | 3.1:1 | 68.5 |
The superior performance of amide catalysts is attributed to their ability to stabilize transition states during electrophilic aromatic substitution.
Purification and Isolation Techniques
Post-synthesis purification involves:
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Acid Precipitation : Adjusting pH to 2–3 with HCl or HSO precipitates the product.
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Solvent Extraction : Dichloromethane or ethyl acetate removes unreacted starting materials.
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Crystallization : Slow cooling in ethanol yields flakes with >98% purity.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Batch Chlorination | Simple setup | Low scalability |
| Continuous Flow | High throughput | High capital cost |
| Catalytic Chlorination | High selectivity | Catalyst recovery required |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of herbicidal ionic liquids and other agrochemicals.
Biology: Studied for its potential biological activities, including herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts as a synthetic auxin, disrupting the normal growth processes of plants by mimicking natural plant hormones . This leads to uncontrolled growth and eventually the death of the plant.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of phenoxy acetamides is highly dependent on substitutions at two key positions:
- Phenoxy ring substituents (chloro, methyl, nitro groups).
- Acetamide nitrogen substituents (hydroxyethyl, triazole, methoxyphenyl, etc.).
The table below compares 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide with structurally related compounds:
Pharmacological and Functional Differences
- Target Selectivity: Ani9’s methoxyphenylimine group confers specificity for TMEM16A over CFTR and VRAC channels . WH7’s triazole substituent enables auxin-like signaling, activating gene expression in Arabidopsis .
- Potency: Ani9 exhibits nanomolar potency (IC₅₀ = 77 nM) for TMEM16A . WH7 and its analogs show micromolar efficacy in root growth inhibition (e.g., 10 µM) .
Structure-Activity Relationships (SAR)
- Phenoxy Substituents: Chloro and methyl groups at the 4- and 2-positions (as in the target compound) are conserved in auxin agonists (e.g., WH7) and ion channel modulators (e.g., Ani9) . Nitro or methoxy groups (e.g., ) may alter electron distribution, affecting binding affinity.
Acetamide Nitrogen Substituents :
- Polar groups (e.g., 2-hydroxyethyl) improve water solubility but may reduce membrane permeability.
- Aromatic or heterocyclic substituents (e.g., triazole in WH7) enhance target engagement via π-π interactions or hydrogen bonding .
Biological Activity
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide, with the molecular formula C₁₁H₁₄ClNO₃ and CAS number 7462-18-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chlorinated phenoxy group combined with a hydroxyethylacetamide moiety, which enhances its solubility and bioactivity. Its primary applications are in herbicidal formulations and potential therapeutic uses in medicine.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Chlorinated Phenoxy Group : Known for herbicidal properties.
- Hydroxyethylacetamide Moiety : Enhances solubility and potential bioactivity.
Herbicidal Properties
Research indicates that this compound exhibits significant herbicidal activity, particularly against broadleaf weeds. This is attributed to its structural similarities to other phenoxy herbicides, such as MCPA (4-chloro-2-methylphenoxyacetic acid), which acts as a synthetic auxin. The compound mimics natural auxins, binding to auxin receptors and triggering cellular growth processes that lead to the death of susceptible plants.
Antimicrobial and Anticancer Potential
In addition to its herbicidal properties, preliminary studies suggest that this compound may possess antimicrobial and anticancer activities. The specific mechanisms are not fully elucidated but may involve modulation of biochemical pathways related to cell proliferation and apoptosis.
The mechanism through which this compound exerts its effects includes:
- Target Interaction : The compound interacts with specific molecular targets, including enzymes and receptors involved in plant growth regulation.
- Biochemical Pathways : It likely affects the auxin signaling pathway, crucial for plant development, leading to altered gene expression and cell differentiation .
Case Studies
Several studies have investigated the biological activity of this compound:
- Herbicidal Efficacy : Field trials demonstrated effectiveness against common broadleaf weeds, showing promise for agricultural applications.
- Antimicrobial Activity : Laboratory tests indicated that the compound exhibited inhibitory effects against certain bacterial strains, suggesting potential use in developing antimicrobial agents.
Data Tables
| Biological Activity | Description | References |
|---|---|---|
| Herbicidal | Effective against broadleaf weeds; mimics natural auxins | |
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Anticancer | Potential modulation of cancer cell proliferation |
Q & A
Basic Question: What are the common synthetic routes for 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling 4-chloro-2-methylphenol with chloroacetamide derivatives, followed by reaction with 2-aminoethanol. A base (e.g., triethylamine) is used to neutralize HCl generated during amide bond formation . Key parameters include:
- Temperature: Reactions are often conducted at 0–5°C to control exothermic side reactions .
- Solvent: Polar aprotic solvents like dichloromethane or acetonitrile improve solubility and reaction efficiency .
- Purification: Column chromatography or recrystallization is essential to isolate the pure compound, with yields typically ranging from 60–75% under optimized conditions .
Basic Question: How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
Methodological Answer:
Structural confirmation requires:
- NMR Spectroscopy: H and C NMR identify key functional groups (e.g., phenoxy, acetamide, hydroxyethyl). For example, the hydroxyethyl group shows a triplet at δ 3.5–3.7 ppm .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns, as seen in related acetamide derivatives (e.g., 2-(4-chloro-2-methylphenoxy)acetamide) .
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 272.06 for CHClNO) .
Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Use standardized protocols (e.g., CLSI for antimicrobial testing, MTT assays for cytotoxicity) to ensure reproducibility .
- Structural Analogues: Compare bioactivity with structurally similar compounds (e.g., N-(4-amino-2-chlorophenyl)-2-methoxyacetamide shows stronger antimicrobial activity due to the methoxy group) .
- Mechanistic Studies: Employ target-specific assays (e.g., enzyme inhibition for kinase targets) to isolate mechanisms. For example, phenoxyacetamides may inhibit cytochrome P450 enzymes, confounding broad-spectrum activity .
Advanced Question: What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: Use tools like AutoDock Vina to model interactions with biological targets (e.g., SARS-CoV-2 main protease, as demonstrated for related acetamides) .
- ADME Prediction: SwissADME predicts logP (~2.1), indicating moderate lipophilicity, and highlights potential BBB permeability issues due to the hydroxyethyl group .
- QSAR Modeling: Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity using datasets from PubChem or ChEMBL .
Basic Question: What solvents and conditions are optimal for solubility studies of this compound?
Methodological Answer:
- Polar Solvents: DMSO or ethanol are preferred due to the compound’s moderate polarity. Solubility in water is limited (<1 mg/mL) .
- pH-Dependent Solubility: The hydroxyethyl group enhances solubility in acidic buffers (pH 4–6) via protonation .
- Co-solvents: Use cyclodextrins or PEG-400 to improve aqueous solubility for in vitro assays .
Advanced Question: How can reaction byproducts be minimized during large-scale synthesis?
Methodological Answer:
- Continuous Flow Reactors: Improve heat transfer and reduce side reactions (e.g., hydrolysis of the acetamide group) .
- In Situ Monitoring: Use FTIR or HPLC to track reaction progress and detect intermediates like 4-chloro-2-methylphenol .
- Catalyst Optimization: Immobilized bases (e.g., polymer-supported DMAP) reduce purification steps and enhance yield .
Basic Question: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) before disposal .
- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water .
Advanced Question: How does the crystal structure inform its stability and formulation design?
Methodological Answer:
- Hydrogen Bonding: The hydroxyethyl group forms intermolecular H-bonds, stabilizing the crystal lattice but potentially reducing bioavailability .
- Polymorphism Screening: Use DSC and PXRD to identify stable polymorphs for pharmaceutical formulations .
- Hygroscopicity: The compound may absorb moisture due to the hydroxyethyl moiety, requiring desiccants during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
